(1,2-Oxaborinan-2-yl)(triphenyl)silane
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Overview
Description
(1,2-Oxaborinan-2-yl)(triphenyl)silane is a unique organosilicon compound that features a boron-containing heterocycle attached to a triphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxaborinan-2-yl)(triphenyl)silane typically involves the reaction of triphenylsilane with a boron-containing precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry and boron chemistry are applied. Large-scale production would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1,2-Oxaborinan-2-yl)(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The boron atom in the oxaborinan ring can be oxidized to form boronic acids or boronates.
Reduction: The silane moiety can participate in reduction reactions, often acting as a hydride donor.
Substitution: The phenyl groups attached to the silicon can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents are often employed.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Silanes with different substituents.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(1,2-Oxaborinan-2-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism by which (1,2-Oxaborinan-2-yl)(triphenyl)silane exerts its effects is primarily through its ability to form stable bonds with carbon, boron, and silicon atoms. The boron atom in the oxaborinan ring can interact with various molecular targets, facilitating reactions such as cross-coupling and hydrosilylation. The silicon atom in the triphenylsilane moiety can act as a hydride donor in reduction reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Triphenylsilane: A simpler compound with similar reactivity in reduction reactions.
Phenylsilane: Another hydrosilane with applications in organic synthesis.
Boronic Acids: Compounds with a boron atom bonded to two hydroxyl groups, commonly used in Suzuki–Miyaura coupling reactions.
Uniqueness: (1,2-Oxaborinan-2-yl)(triphenyl)silane is unique due to the presence of both boron and silicon in its structure, allowing it to participate in a wider range of chemical reactions compared to compounds containing only one of these elements. Its ability to form stable bonds with both carbon and silicon makes it a valuable reagent in synthetic chemistry.
Properties
CAS No. |
90670-80-7 |
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Molecular Formula |
C22H23BOSi |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
oxaborinan-2-yl(triphenyl)silane |
InChI |
InChI=1S/C22H23BOSi/c1-4-12-20(13-5-1)25(21-14-6-2-7-15-21,22-16-8-3-9-17-22)23-18-10-11-19-24-23/h1-9,12-17H,10-11,18-19H2 |
InChI Key |
OWBKGVMRAGIKKN-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCCCO1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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